

tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate structure elucidation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate
Cat. No.:	B063080

[Get Quote](#)

An In-Depth Technical Guide to the Structure Elucidation of **tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate**

Abstract

The definitive confirmation of a molecule's chemical structure and stereochemistry is a cornerstone of modern drug development and chemical research. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of **tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate**, a valuable chiral building block. Moving beyond a simple listing of techniques, this document details the causality behind experimental choices, integrating data from mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and chiral chromatography. We present a self-validating workflow where each analytical step corroborates the next, culminating in the unambiguous assignment of the molecule's connectivity, and its relative and absolute stereochemistry. Detailed protocols, data interpretation frameworks, and visual diagrams are provided to guide researchers in achieving confident structural verification.

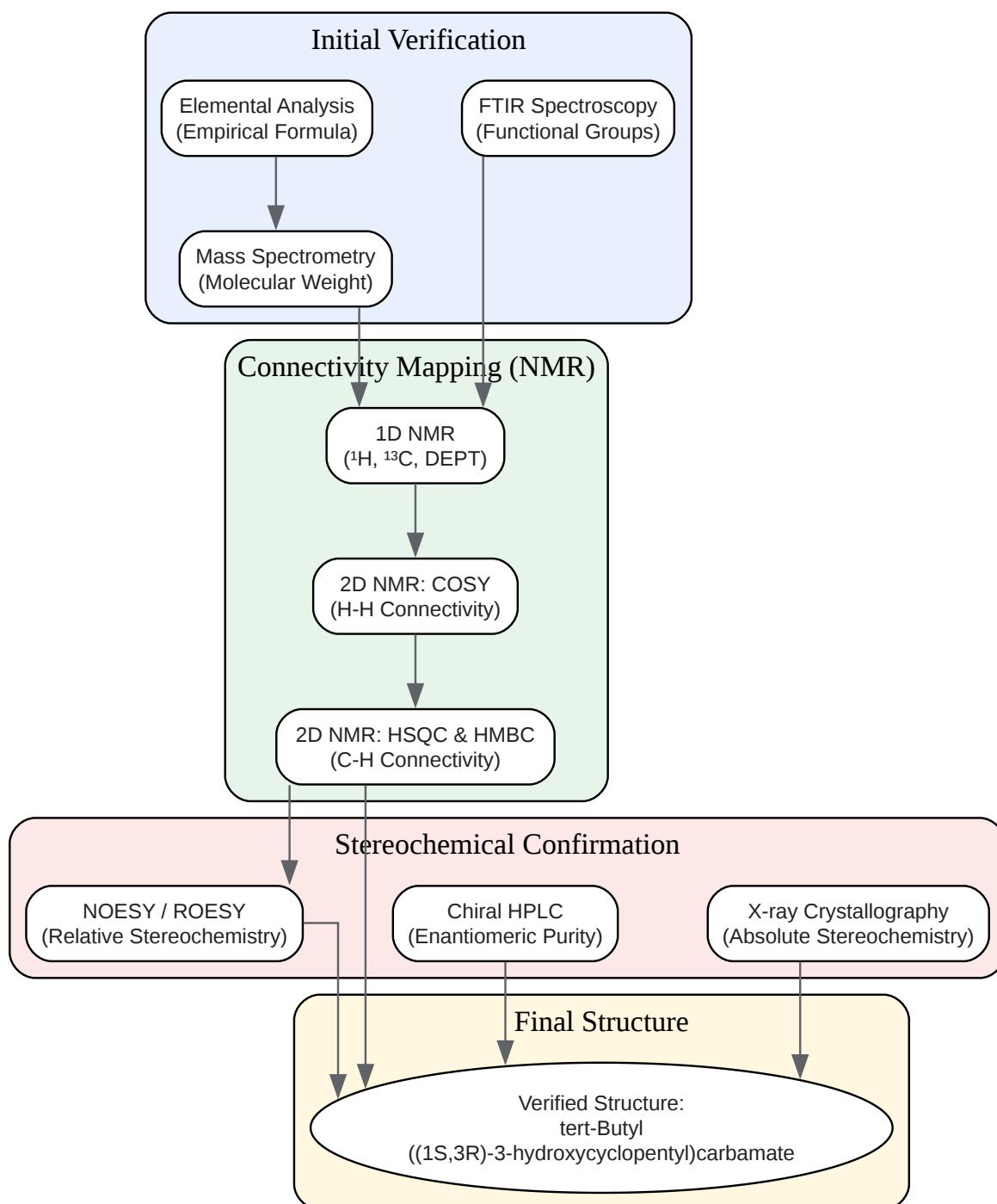
Introduction: The Imperative for Unambiguous Characterization

tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate is a bifunctional organic molecule featuring a carbamate-protected amine and a secondary alcohol on a cyclopentane scaffold. Its specific stereochemistry—(1S,3R)—makes it a critical starting material or intermediate in the synthesis of complex, biologically active molecules where three-dimensional orientation dictates efficacy and safety. The presence of two stereocenters necessitates a rigorous analytical approach to confirm not only the atomic connectivity but also the cis relationship between the hydroxyl and carbamate groups and the absolute configuration at carbons 1 and 3.

This guide eschews a rigid template, instead presenting a logical, multi-technique workflow that begins with foundational verification of molecular weight and functional groups, proceeds to the definitive mapping of the carbon-hydrogen framework, and concludes with the confirmation of its precise three-dimensional arrangement.

The Elucidation Workflow: A Multi-Pillar Approach

The structural confirmation process is a systematic investigation, with each technique providing a unique piece of the puzzle. The convergence of all data upon a single, consistent structure is the hallmark of a successful elucidation.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for structural confirmation.

Foundational Analysis: Confirming the Basics

Before delving into complex NMR analysis, foundational techniques are employed to verify the molecular formula and the presence of key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, serving as the first critical checkpoint.

- Causality:** Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like our target, minimizing fragmentation and providing a clear molecular ion peak.
- Expected Data:** The molecular formula $C_{10}H_{19}NO_3$ corresponds to a monoisotopic mass of 201.1365 Da.^[1] In positive-ion ESI-MS, the primary observed species would be the protonated molecule $[M+H]^+$ at m/z 202.1438 and potentially a sodium adduct $[M+Na]^+$ at m/z 224.1257.
- Fragmentation Insights:** The tert-Butoxycarbonyl (Boc) protecting group is notoriously unstable under certain MS conditions and can undergo a characteristic McLafferty rearrangement or loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da).^{[2][3][4]} Observing a fragment at m/z 145 ($[M-C_4H_8+H]^+$) or 102 ($[M-Boc+2H]^+$) is highly indicative of the Boc group's presence.

Ion Species	Calculated m/z	Information Gained
$[M+H]^+$	202.1438	Confirmation of molecular weight.
$[M+Na]^+$	224.1257	Confirmation of molecular weight.
$[M-C_4H_8+H]^+$	145.0919	Characteristic loss from Boc group.
$[M-Boc+2H]^+$	102.0862	Loss of the entire protecting group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides rapid confirmation of the essential functional groups. The spectrum is a molecular fingerprint that must align with the proposed structure.

- Causality: Specific bonds absorb infrared radiation at characteristic frequencies. This allows for the direct identification of the hydroxyl, amine, and carbonyl functionalities.
- Expected Data: The spectrum should display several key absorption bands.[\[5\]](#)

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3400 (broad)	O-H stretch	Hydroxyl (-OH)
~3350 (sharp)	N-H stretch	Carbamate (-NH)
~2960	C-H stretch	sp ³ C-H (Aliphatic)
~1685	C=O stretch	Carbamate carbonyl
~1520	N-H bend	Carbamate (-NH)
~1160	C-O stretch	Carbamate ester linkage

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is the most powerful tool for elucidating the precise connectivity of the molecular framework. A suite of 1D and 2D experiments is required for a full assignment.[\[6\]](#)[\[7\]](#)

¹H and ¹³C NMR: The Atom Inventory

One-dimensional NMR provides an inventory of the hydrogen and carbon atoms in their distinct chemical environments.

- ¹H NMR: The proton spectrum reveals the number of different proton environments, their electronic shielding (chemical shift), their neighboring protons (multiplicity), and their relative abundance (integration). Key expected signals include a 9-proton singlet for the highly shielded tert-butyl group and several multiplets for the cyclopentyl ring protons.[\[8\]](#)[\[9\]](#)

- ^{13}C NMR & DEPT: The ^{13}C spectrum shows signals for each unique carbon atom. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial for distinguishing between methyl (-CH₃), methylene (-CH₂), and methine (-CH) carbons. For C₁₀H₁₉NO₃, we expect to see 8 distinct signals in the ^{13}C spectrum due to the molecule's C1 symmetry (two pairs of methylene carbons are chemically equivalent).[10][11]

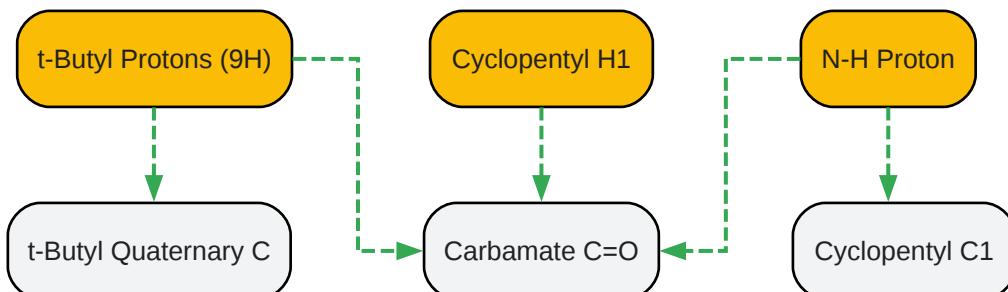
2D NMR: Connecting the Dots

Two-dimensional NMR experiments are essential for unambiguously establishing the bond-by-bond connectivity.

- COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing the proton network around the cyclopentyl ring.[12][13][14] For instance, the proton on C1 (-CH-NHBoc) will show a correlation to its neighboring C2 and C5 protons.

Caption: Expected key COSY correlations in the cyclopentyl ring.

- HSQC (Heteronuclear Single Quantum Coherence): This experiment creates a 2D plot correlating each proton signal directly to the carbon atom it is attached to (^1J -coupling).[12][15] It allows for the definitive assignment of each proton signal to a specific carbon on the skeleton.
- HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the final piece of the connectivity puzzle, revealing correlations between protons and carbons that are two or three bonds away (^2J and ^3J -coupling).[16] This is critical for connecting the distinct spin systems. For example, it will show a correlation from the 9H singlet of the tert-butyl group to the quaternary carbon of that group and to the carbamate carbonyl carbon, confirming the structure of the Boc group and its attachment.



[Click to download full resolution via product page](#)

Caption: Key HMBC correlations confirming the carbamate linkage.

Consolidated NMR Data Interpretation

The combination of these NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals.

Carbon	¹³ C Shift (ppm, est.)	DEPT	¹ H Shift (ppm, est.)	Multiplicity	Key HMBC Correlations
C=O	~156	C	-	-	H1, NH, t-Bu H
C(CH ₃) ₃	~79	C	-	-	t-Bu H
C1	~53	CH	~4.0	m	C=O, C2, C5
C3	~72	CH	~4.2	m	C2, C4, C5
C2, C5	~35	CH ₂	~1.8-2.1	m	C1, C3, C4
C4	~42	CH ₂	~1.5-1.7	m	C2, C3, C5
C(CH ₃) ₃	~28	CH ₃	~1.45	s	C(CH ₃) ₃ , C=O

Stereochemical Elucidation: Defining the 3D Architecture

With the connectivity established, the focus shifts to confirming the three-dimensional structure.

Relative Stereochemistry (cis vs. trans)

The (1S,3R) designation implies a cis relationship between the substituents at C1 and C3. This can be confirmed using through-space NMR correlations.

- NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. For a cis configuration, the protons H1 and H3 are on the same face of the cyclopentane ring. A NOESY experiment should reveal a cross-peak between H1 and H3, providing powerful evidence for the cis relative stereochemistry. A trans isomer would not show this correlation.

Enantiomeric Purity and Absolute Stereochemistry

Confirming that the sample is the (1S,3R) enantiomer and not its (1R,3S) mirror image or a racemic mixture requires a chiral-sensitive technique.

- Chiral High-Performance Liquid Chromatography (HPLC): This is the industry-standard method for determining enantiomeric purity.[17][18]
 - Causality: The sample is passed through a column containing a chiral stationary phase (CSP).[19] The two enantiomers form transient diastereomeric complexes with the CSP that have different energies, causing them to travel through the column at different speeds and elute at different times.[20]
 - Protocol: A typical method would involve a polysaccharide-based chiral column (e.g., Chiraldak®) with a mobile phase of hexane and isopropanol. The enantiomeric excess (% ee) is calculated from the relative peak areas of the two enantiomers.
 - Verification: To confirm the absolute configuration, the retention time of the main peak must be matched to that of a certified reference standard of **tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate** run under identical conditions.[21]
- X-ray Crystallography: This is the definitive "gold standard" for determining the absolute three-dimensional structure of a molecule.[22]
 - Causality: If a single crystal of sufficient quality can be grown, X-ray diffraction analysis provides the precise coordinates of every atom in the crystal lattice.[23][24][25] This not only confirms the connectivity and relative stereochemistry but, through anomalous dispersion methods (e.g., the Flack parameter), can determine the absolute stereochemistry.[26]

Detailed Experimental Protocols

Protocol: NMR Sample Preparation and Analysis

- Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Acquisition: Acquire a standard suite of experiments on a 400 MHz or higher spectrometer:
 - ^1H NMR (16 scans)
 - ^{13}C NMR with proton decoupling (1024 scans)
 - DEPT-135
 - gCOSY
 - gHSQC
 - gHMBC
 - NOESY (with a mixing time of 500-800 ms)
- Processing: Process all spectra using appropriate window functions and referencing (e.g., to residual solvent peak or TMS).

Protocol: Chiral HPLC for Enantiomeric Purity

- System: HPLC system with UV detector.
- Column: Chiralpak AD-H, 4.6 x 250 mm, 5 μm (or equivalent).
- Mobile Phase: 90:10 Hexane:Isopropanol.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.

- Procedure:
 - Dissolve ~1 mg of sample in 1 mL of mobile phase.
 - Inject 10 μ L.
 - Analyze the resulting chromatogram for two separated peaks corresponding to the enantiomers.
 - Separately inject a certified reference standard of the (1S,3R) enantiomer to confirm the peak identity.

Conclusion: A Self-Validating Structural Dossier

The structure of **tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate** is considered fully elucidated when a complete and self-consistent dataset is assembled. The molecular weight from MS must match the formula. The functional groups in the IR spectrum must be accounted for in the structure. Every proton and carbon signal in the NMR spectra must be unambiguously assigned through a logical web of COSY, HSQC, and HMBC correlations. Finally, the cis stereochemistry must be confirmed by NOESY, and the absolute (1S,3R) configuration verified by chiral HPLC against a known standard or by X-ray crystallography. This rigorous, multi-faceted approach ensures the highest degree of scientific confidence required for drug development and advanced chemical synthesis.

References

- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. *Journal of the American Society for Mass Spectrometry*.
- **tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate**. PubChem, National Center for Biotechnology Information.
- **Tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate** CAS 167465-98-8. Home Sunshine Pharma.
- **tert-Butyl (cis-3-hydroxycyclobutyl)carbamate**. Molport.
- Supporting Information for a paper detailing NMR spectra of various carbamates. *Indian Journal of Chemistry*.
- Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. *National Institutes of Health*.

- X-ray crystal structure of carbamate syn-7. ResearchGate.
- Structure elucidation of a novel group of dithiocarbamate derivatives using 1D and 2D NMR spectroscopy. PubMed.
- Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
- Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. National Institutes of Health.
- rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate. PubChem, National Center for Biotechnology Information.
- Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.GOV.
- 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. American Chemical Society Publications.
- X-Ray Structure and Characterization of Carbamate. Amanote Research.
- Organic Carbamates in Drug Design and Medicinal Chemistry. National Institutes of Health.
- Carbamic acid, tert-butyl ester. Organic Syntheses.
- Selection of spectroscopic data (NMR and IR) assigned to carbamates of tin complexes. ResearchGate.
- SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.
- NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. ACS Publications.
- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- Chiral HPLC Separations. Phenomenex.
- Chiral HPLC for efficient resolution of enantiomers. Royal Society of Chemistry.
- How can we separate a pair of enantiomers by using chiral HPLC? ResearchGate.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University Sites.
- Direct chiral HPLC separation on CSPs. Chiralpedia.
- 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). ResearchGate.
- Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
- X-ray structure and characterization of carbamate kinase from the human parasite *Giardia lamblia*. National Institutes of Health.
- Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
- FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). ResearchGate.

- Complex NMR experiments: 2D, selective, etc. University of Maryland, Baltimore.
- Typical 2D NMR experiments used for molecular structure determination. ResearchGate.
- **tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate.** Amerigo Scientific.
- **tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)(methyl)carbamate.** UbioChem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online.](#)

Sources

- 1. **tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate** | C10H19NO3 | CID 21637082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. acdlabs.com [acdlabs.com]
- 4. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure elucidation of a novel group of dithiocarbamate derivatives using 1D and 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. **tert-Butyl carbamate(4248-19-5)** 1H NMR [m.chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. **tert-Butyl carbamate(4248-19-5)** 13C NMR spectrum [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. youtube.com [youtube.com]
- 14. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 15. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]

- 16. princeton.edu [princeton.edu]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 19. csfarmacie.cz [csfarmacie.cz]
- 20. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 21. Tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate CAS 167465-99-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. (PDF) X-Ray Structure and Characterization of Carbamate [research.amanote.com]
- 25. X-ray structure and characterization of carbamate kinase from the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate structure elucidation]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b063080#tert-butyl-1s-3r-3-hydroxycyclopentyl-carbamate-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com